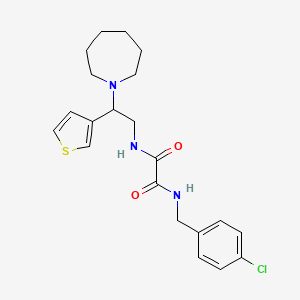

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its core oxalamide moiety is flanked by two distinct substituents:

- N1-substituent: A branched ethyl group bearing a thiophen-3-yl (sulfur-containing aromatic heterocycle) and a azepan-1-yl (7-membered cyclic amine) group.

- N2-substituent: A 4-chlorobenzyl group, providing halogenated aromatic features.

Properties

IUPAC Name |

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(4-chlorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-18-7-5-16(6-8-18)13-23-20(26)21(27)24-14-19(17-9-12-28-15-17)25-10-3-1-2-4-11-25/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZSBVWIXSNQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₇H₂₂N₄O₃S

Molecular Weight : 362.4 g/mol

CAS Number : 946201-32-7

The compound features an azepane ring, a thiophene moiety, and an oxalamide linkage, which contribute to its unique pharmacological properties.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The azepane ring may facilitate binding to neurotransmitter receptors, while the thiophene group enhances the compound's ability to engage in π-π stacking interactions with aromatic residues in proteins. The oxalamide moiety can form hydrogen bonds with amino acid residues, stabilizing the binding of the compound to its targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Neuropharmacological Effects : The structural features imply potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling can be employed to introduce the thiophene ring.

- Formation of the Oxalamide Linkage : This is generally performed by reacting an oxalyl chloride derivative with an amine precursor under anhydrous conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | , |

| Neuropharmacological | Possible interactions with receptors | , |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Neuropharmacological Evaluation

In a recent study focusing on neuropharmacological effects, researchers evaluated the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity, suggesting potential as a lead compound for developing drugs targeting mood disorders.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The oxalamide scaffold is highly versatile, with substitutions dictating functional specificity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Functional and Metabolic Comparisons

- Receptor Specificity :

- This contrasts with ester-containing compounds (e.g., No. 1776), where ester hydrolysis dominates . The target compound’s azepane and thiophene may slow oxidation due to steric hindrance.

- Safety Profiles: NOEL Values: S336 derivatives exhibit NOELs of 8–100 mg/kg/day in rats, deemed safe for flavoring applications . The target compound’s chlorobenzyl group may necessitate stricter toxicity evaluations due to bioaccumulation risks.

Key Research Findings and Implications

- rigid piperazine analogs (e.g., 11 in ) .

- Halogen Effects : The 4-chlorobenzyl group mirrors GMC-3 and 1c , suggesting utility in enhancing lipophilicity and target engagement .

- Unmet Needs: Limited data on the target compound’s specificity and toxicity underscore the need for in vitro receptor screens and ADMET studies, leveraging methodologies from prior oxalamide research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.